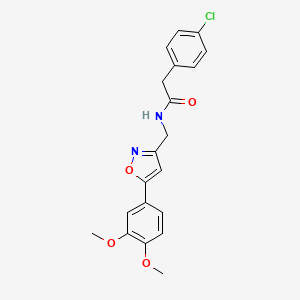

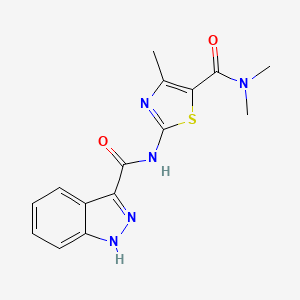

2-Amino-6-(4-methylpiperazino)-3,5-pyridinedicarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-(4-methylpiperazino)-3,5-pyridinedicarbonitrile (2-AM6-4MPPZ-3,5-PDC) is a synthetic compound that has been studied for its potential medicinal properties. It belongs to a class of compounds known as pyridines, which are characterized by their unique nitrogen-containing rings. This compound has been studied for its potential therapeutic applications, including its ability to modulate the activity of certain enzymes, proteins, and receptors in the body.

Scientific Research Applications

Histamine H4 Receptor Ligand Research

2-Amino-6-(4-methylpiperazino)-3,5-pyridinedicarbonitrile derivatives are being explored as ligands for the histamine H4 receptor (H4R). These ligands demonstrate potential as anti-inflammatory and antinociceptive agents, highlighting their relevance in pain management and inflammation research (Altenbach et al., 2008).

Synthesis of Heteroaryl Compounds

Research has been conducted on the regioselective heteroannelation in 4-cyanomethyl-3,5-pyridinedicarbonitriles, leading to the synthesis of compounds like 6-alkoxy-3-dialkylamino-1,8-diamino-2,7-naphthyridine-4-carbonitriles. These compounds have applications in the development of complex heteroaryl structures (Tverdokhlebov et al., 2003).

PKCtheta Inhibition for Cancer Research

In cancer research, this compound derivatives have been investigated as inhibitors of protein kinase C theta (PKCtheta), a key target in cancer therapy (Subrath et al., 2009).

Synthesis of Fluorescent Nanoparticles

These compounds have also been utilized in the synthesis of fluorescent nanoparticles. Such nanoparticles are being studied for applications as security markers in paper documents, owing to their strong and stable fluorescence properties (Missori et al., 2012).

properties

IUPAC Name |

2-amino-6-(4-methylpiperazin-1-yl)pyridine-3,5-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N6/c1-17-2-4-18(5-3-17)12-10(8-14)6-9(7-13)11(15)16-12/h6H,2-5H2,1H3,(H2,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSIDDXJEFGHYOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C(=N2)N)C#N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2496352.png)

![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2496354.png)

![{1-[(4-Bromophenyl)sulfonyl]-4-piperidinyl}methanol](/img/structure/B2496359.png)

![2-({1-[(Tert-butoxy)carbonyl]piperidin-3-yl}methoxy)acetic acid](/img/structure/B2496361.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2496369.png)

![4-(Iodomethyl)-2,8-dioxa-5-azaspiro[4.5]decan-5-ium iodide](/img/structure/B2496372.png)

![1-(4-Fluorophenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2496374.png)